4-(Dimethylamino)-3-hydroxybutanamide
Description
Properties
CAS No. |
89909-98-8 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-(dimethylamino)-3-hydroxybutanamide |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)4-5(9)3-6(7)10/h5,9H,3-4H2,1-2H3,(H2,7,10) |
InChI Key |
VSRCDGXZBOJKHQ-UHFFFAOYSA-N |
SMILES |
CN(C)CC(CC(=O)N)O |
Canonical SMILES |
CN(C)CC(CC(=O)N)O |
Other CAS No. |
89909-98-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(Dimethylamino)benzohydrazide
- Structure: Benzene ring with a hydrazide (–CONHNH₂) and dimethylamino (–N(CH₃)₂) group.
- Key Differences : The aromatic backbone and hydrazide functional group contrast with the aliphatic butanamide structure of the target compound.
- Properties : Exhibits strong hydrogen bonding and crystallinity, as evidenced by lattice energy calculations and DFT studies. These properties make it suitable for crystal engineering but less ideal for solubility-dependent applications like drug delivery compared to aliphatic amides .
Ethyl 4-(Dimethylamino)benzoate
- Structure: Aromatic ester with a dimethylamino group.
- Key Differences : The ester (–COOEt) group replaces the amide (–CONH₂) in the target compound.
- Research Findings: In resin cements, this compound demonstrated a 15–20% higher degree of conversion than 2-(dimethylamino) ethyl methacrylate due to enhanced electron donation from the aromatic system. This highlights the role of substituent electronic effects on reactivity .
4-(Dimethylamino)butanoic Acid Hydrochloride
- Structure: Aliphatic carboxylic acid with a dimethylamino group.
- Key Differences : The carboxylic acid (–COOH) group replaces the hydroxy and amide groups.
3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride
- Structure: Similar hydroxybutanamide backbone but with a cyclobutyl substituent instead of dimethylamino.
- This compound’s hydrochloride salt form enhances stability, a feature that could be explored for the target compound .
Data Table: Structural and Functional Comparisons
Research Findings and Trends
- Electronic Effects: Aromatic dimethylamino derivatives (e.g., ethyl 4-(dimethylamino)benzoate) show higher reactivity in polymerization due to resonance stabilization of the dimethylamino group, whereas aliphatic analogs may prioritize solubility .
- Safety Considerations: Dimethylamino-containing compounds often require stringent handling protocols (e.g., 4-(dimethylamino)pyridine in ), though the hydroxy and amide groups in the target compound may mitigate volatility risks .
Q & A
Q. What are the recommended methods for synthesizing 4-(Dimethylamino)-3-hydroxybutanamide in a laboratory setting?
Synthesis typically involves multi-step reactions with precise control of reagents and conditions. For example:
- Amide bond formation : React 4-(dimethylamino)-3-hydroxybutanoic acid (precursor) with ammonia or amine derivatives under coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) at 0–25°C .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency, as seen in analogous sulfonamide syntheses .
- Purification : Column chromatography (silica gel, eluent: methanol/ethyl acetate) or recrystallization from 2-propanol, as validated for structurally related compounds .
| Key Parameters | Example Conditions |
|---|---|
| Coupling agent | EDCI/HOBt or DCC |
| Solvent | DCM, DMF, or 2-propanol |
| Temperature | 0–25°C (reflux for 2–6 hours) |
| Yield optimization | Monitor via TLC (Rf ~0.3 in 5:1 EtOAc/MeOH) |
Q. What safety precautions should be taken when handling 4-(Dimethylamino)-3-hydroxybutanamide?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Ventilation : Employ local exhaust ventilation during synthesis, especially when volatile solvents (e.g., DCM) are used .
- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers confirm the purity of 4-(Dimethylamino)-3-hydroxybutanamide post-synthesis?
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; flow rate: 1 mL/min) to assess purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with literature data (e.g., δ ~2.2 ppm for dimethylamino protons, δ ~170 ppm for amide carbonyl) .
- HRMS : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 147.172) .
Advanced Research Questions
Q. What advanced spectroscopic techniques resolve structural ambiguities in 4-(Dimethylamino)-3-hydroxybutanamide derivatives?
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for related acyl hydrazides .
- DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to validate experimental data .
- 2D NMR (COSY, HSQC) : Assign complex proton environments, particularly for hydroxy and amide groups .
| Technique | Application Example |
|---|---|
| X-ray diffraction | Lattice energy analysis for polymorph identification |
| IR spectroscopy | Confirm hydroxy (3200–3600 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches |
Q. How should researchers address discrepancies in reported biological activities across studies?
- Replicate assays : Control variables like solvent (DMSO vs. saline), concentration, and cell lines. For example, solubility variations in DMSO can affect bioavailability .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases.
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile conflicting activity reports .
Q. What computational approaches predict the reactivity of 4-(Dimethylamino)-3-hydroxybutanamide in novel synthetic pathways?
- Molecular dynamics (MD) : Simulate reaction trajectories in solvents (e.g., water, DMF) to identify transition states .
- QSPR models : Corrogate electronic parameters (e.g., Hammett constants) with reaction rates for derivative synthesis .
- Docking studies : Predict interactions with enzymes (e.g., hydrolases) to design targeted inhibitors .
| Software/Tool | Functionality |
|---|---|
| Gaussian 16 | DFT optimization of transition states |
| Schrödinger Suite | Molecular docking and binding energy calculations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
